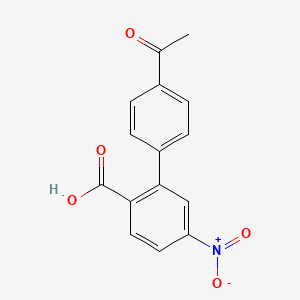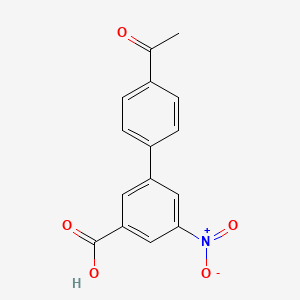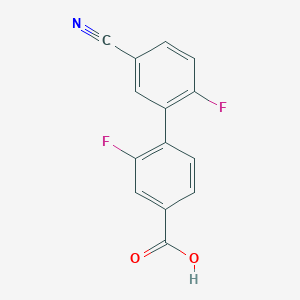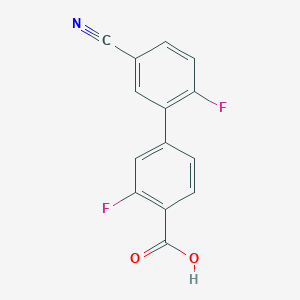
3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid (3-FCFBA) is a fluorinated aromatic compound with a wide range of applications in organic chemistry and biochemistry. It is a colorless solid that is soluble in organic solvents and is used as a catalyst in organic synthesis. In addition to its use in organic synthesis, 3-FCFBA has been studied for its potential applications in the field of medicine, including as a potential treatment for cancer.
Applications De Recherche Scientifique
3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has a wide range of applications in scientific research. It has been used as a catalyst in the synthesis of organic molecules, and as a reagent for the synthesis of organic and inorganic compounds. It has also been used in the synthesis of pharmaceuticals and in the preparation of materials for use in medical imaging. Additionally, 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has been studied for its potential applications in the treatment of cancer. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells in animal models.
Mécanisme D'action
The mechanism of action of 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% is not fully understood, although it is thought to involve the inhibition of several key enzymes involved in tumor cell proliferation and survival. Specifically, 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in the regulation of cell cycle progression. In addition, 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, as well as enzymes involved in the activation of oncogenes.
Biochemical and Physiological Effects
3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, and to inhibit the growth of tumor cells in animal models. In addition, 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, as well as enzymes involved in the activation of oncogenes. Additionally, 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% has been found to inhibit the activity of several enzymes involved in the metabolism of fatty acids and cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% in laboratory experiments has several advantages. The compound is relatively stable and can be stored for extended periods of time. Additionally, 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% is relatively inexpensive and can be readily synthesized from readily available starting materials. However, 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% is toxic and should be handled with caution. Additionally, the compound is highly reactive and can react with other chemicals in the laboratory, which can lead to contamination of the experiment.
Orientations Futures
The potential applications of 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% are numerous and varied. Further research is needed to explore the full potential of this compound. Potential future directions for research include the development of new synthetic methods for the preparation of 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95%, the exploration of its potential therapeutic applications in the treatment of cancer, and the exploration of its potential applications in the synthesis of pharmaceuticals and medical imaging materials. Additionally, further research is needed to better understand the biochemical and physiological effects of 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% and to develop more effective methods for its delivery and use in laboratory experiments.
Méthodes De Synthèse
3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95% can be synthesized from 5-cyano-2-fluorophenol and 5-fluorobenzoic acid. The reaction involves a nucleophilic substitution reaction between the two reactants, in which the 5-cyano-2-fluorophenol acts as a nucleophile and the 5-fluorobenzoic acid acts as an electrophile. The reaction is carried out in a solvent such as dichloromethane or acetonitrile, and the resulting product is 3-(5-Cyano-2-fluorophenyl)-5-fluorobenzoic acid, 95%. The reaction is generally carried out at room temperature, although higher temperatures and longer reaction times can be used to increase the yield of the reaction.
Propriétés
IUPAC Name |
3-(5-cyano-2-fluorophenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-11-5-9(4-10(6-11)14(18)19)12-3-8(7-17)1-2-13(12)16/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAHNGOVXVJTUEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=CC(=C2)F)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30689807 |
Source


|
| Record name | 5'-Cyano-2',5-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261997-23-2 |
Source


|
| Record name | 5'-Cyano-2',5-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30689807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














